molecular formula C10H7BrF3NO B2851908 N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1698344-81-8

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2851908
CAS RN: 1698344-81-8
M. Wt: 294.071
InChI Key: KTMOHVCQFVUEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide group .

Scientific Research Applications

Agrochemical Industry

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide: and its derivatives are prominently used in the agrochemical industry. The trifluoromethyl group in particular is known to enhance the biological activity of agrochemicals . This compound can serve as an intermediate in the synthesis of pesticides and herbicides, where the presence of the trifluoromethyl group may improve the efficacy and stability of these products.

Pharmaceutical Development

In pharmaceutical research, the compound’s derivatives are explored for their potential therapeutic effects. The unique physicochemical properties imparted by the fluorine atoms make them valuable in the development of new drugs . They can be used to create compounds with increased bioavailability, stability, and membrane permeability.

Organic Synthesis

The compound is used as a building block in organic synthesis, particularly in the formation of ligands for catalysis. Its derivatives have been synthesized via Pd-catalyzed amination reactions, which are crucial for creating complex organic molecules .

Material Science

The trifluoromethyl group is significant in material science due to its ability to alter the electronic properties and solubility of materials. This compound can be used to synthesize materials with specific desired properties, such as increased resistance to degradation or altered conductivity .

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives are also used in veterinary medicine. They contribute to the development of veterinary drugs that can be more effective due to the enhanced properties provided by the trifluoromethyl group .

Biochemical Research

In biochemical research, the compound is utilized in the study of enzyme inhibitors. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis C virus (HCV) NS3 protease . This highlights its role in the discovery of new treatments for infectious diseases.

Mechanism of Action

Target of Action

The primary target of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Mode of Action

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide interacts with NF-κB, leading to its inhibition . This interaction results in a significant attenuation of lipopolysaccharide-induced NF-κB activation . The compound’s mode of action is different from that of prednisone, a reference drug .

Biochemical Pathways

The inhibition of NF-κB by N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide affects various biochemical pathways. NF-κB is involved in the regulation of immune response to infection and plays a key role in regulating the immune response to infection . Inhibition of NF-κB can lead to decreased inflammation and immune response .

Pharmacokinetics

The compound’s effectiveness at a concentration of 2 µm suggests it has sufficient bioavailability .

Result of Action

The result of N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide’s action is a significant reduction in inflammation. The compound has been shown to decrease the level of TNF-α, a cell signaling protein (cytokine) involved in systemic inflammation .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(10(12,13)14)3-4-7(8)11/h2-5H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOHVCQFVUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide

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